molecular formula C14H14N4O3 B2362740 4-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide CAS No. 1351613-02-9

4-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide

Cat. No.: B2362740
CAS No.: 1351613-02-9
M. Wt: 286.291
InChI Key: FIFQQAQILSQYBK-UHFFFAOYSA-N
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Description

4-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that has been synthesized using various methods, and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Antibacterial and Cytotoxic Activity

A study by Devarasetty et al. (2016) synthesized various 6-oxopyrimidin-1(6H)-yl benzamide derivatives and evaluated their antibacterial and cytotoxicity. Some compounds demonstrated considerable antibacterial activity against specific bacteria and inhibited the growth of human tumor cell lines at micromolar concentrations (Devarasetty et al., 2016).

Crystal Structure Analysis

A new crystal of a related compound was synthesized and characterized through various methods, including X-ray single-crystal determination. This research is valuable for understanding the molecular structure and potential applications in materials science (Deng et al., 2014).

Anticancer Activity

Compounds analogous to 4-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide, such as 5-deazaaminopterin, have been shown to exhibit significant anticancer activity both in vitro and in vivo (Su et al., 1986).

Anti-Inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) involved the synthesis of novel compounds related to 6-oxopyrimidin-1(6H)-yl benzamide derivatives, demonstrating their utility as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Fluorescent Properties

A study by Rangnekar and Shenoy (1987) synthesized derivatives including benzamide compounds and evaluated their fluorescent properties. This research has implications for the development of new materials with potential applications in imaging and diagnostics (Rangnekar & Shenoy, 1987).

Folate Metabolism Studies

Rosowsky et al. (1999) conducted a study on 5-deaza analogues, which are structurally related to 6-oxopyrimidin-1(6H)-yl benzamide derivatives, to understand their interactions with folate metabolism, particularly with the enzyme folylpolyglutamate synthetase (Rosowsky et al., 1999).

Inhibition of Dihydrofolate Reductase

Gangjee et al. (2000) synthesized compounds related to this compound and studied their inhibition of dihydrofolate reductase, an enzyme important in cancer treatment strategies (Gangjee et al., 2000).

Properties

IUPAC Name

4-[[2-(5-methyl-6-oxopyrimidin-1-yl)acetyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-9-6-16-8-18(14(9)21)7-12(19)17-11-4-2-10(3-5-11)13(15)20/h2-6,8H,7H2,1H3,(H2,15,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFQQAQILSQYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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